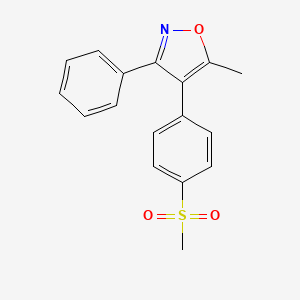
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole typically involves a series of reactions starting from readily available precursors. One common method involves the following steps:
Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.
Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination.
Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.
Radical Bromination: Further bromination occurs to prepare the compound for cycloaddition.
Condensation Reaction: The intermediate undergoes condensation to form the desired isoxazole ring.
1,3-Dipolar Cycloaddition: Finally, a 1,3-dipolar cycloaddition reaction completes the synthesis.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically use catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions, although alternative metal-free methods are being developed to address issues related to toxicity and waste generation .
化学反応の分析
Types of Reactions
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of pesticides and herbicides due to its bioactivity
作用機序
The mechanism of action of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Clomazone: A herbicide with a similar isoxazole structure.
Topramezone: Another herbicide that shares structural similarities.
Isoxadifen-ethyl: Used as a herbicide safener.
Uniqueness
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfonyl and phenyl groups enhance its reactivity and bioactivity compared to other isoxazole derivatives .
特性
CAS番号 |
181695-76-1 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
5-methyl-4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3S/c1-12-16(13-8-10-15(11-9-13)22(2,19)20)17(18-21-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChIキー |
AIWQSOFGFNKOOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
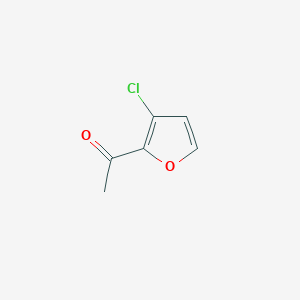

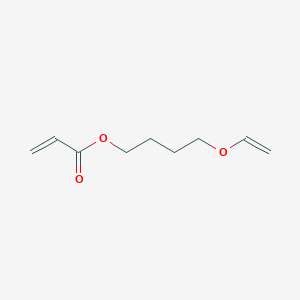
![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)


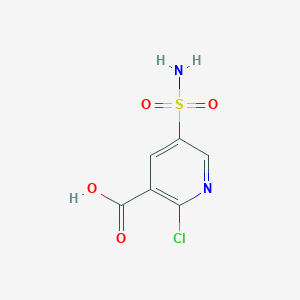
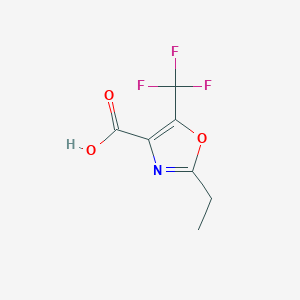
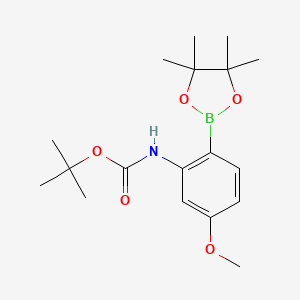
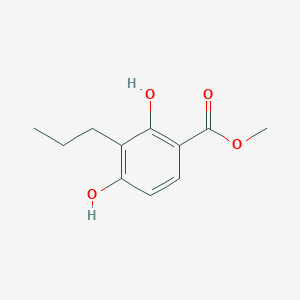

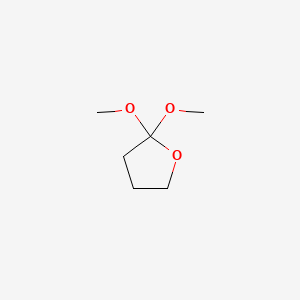
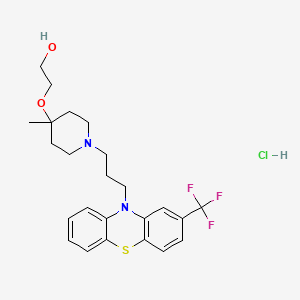
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)
